Ranimycin

Descripción general

Descripción

La ranemicina es un compuesto antibacteriano lincosamida derivado de una variante de Streptomyces lincolnensis . Es conocida por su eficacia contra una variedad de infecciones bacterianas y se utiliza tanto en entornos clínicos como de investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La ranemicina se sintetiza a través de una serie de reacciones químicas a partir de su fuente natural, Streptomyces lincolnensis. El proceso implica la extracción y purificación del compuesto del cultivo bacteriano. La ruta sintética suele incluir pasos como la fermentación, la extracción y la purificación utilizando diversos disolventes y técnicas cromatográficas .

Métodos de producción industrial

En entornos industriales, la producción de ranemicina implica procesos de fermentación a gran escala. Las bacterias se cultivan en biorreactores en condiciones controladas para maximizar el rendimiento. Después de la fermentación, el compuesto se extrae y se purifica utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) para asegurar una alta pureza y calidad .

Análisis De Reacciones Químicas

Tipos de reacciones

La ranemicina experimenta varios tipos de reacciones químicas, entre ellas:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.

Sustitución: Esta reacción implica la sustitución de un grupo funcional en el compuesto por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el persulfato de amonio y agentes reductores como el borohidruro de sodio. Las reacciones suelen llevarse a cabo en condiciones controladas de temperatura y pH para garantizar la formación de los productos deseados .

Productos principales

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación de la ranemicina puede dar lugar a la formación de varios derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

La ranemicina tiene una amplia gama de aplicaciones en la investigación científica, entre ellas:

Química: Se utiliza como compuesto modelo en estudios de antibióticos lincosamida.

Biología: Se emplea en la investigación de mecanismos de resistencia bacteriana y el desarrollo de nuevos agentes antibacterianos.

Medicina: Se investiga su posible uso en el tratamiento de infecciones bacterianas, especialmente las causadas por cepas resistentes.

Industria: Se utiliza en la producción de revestimientos y materiales antibacterianos.

Mecanismo De Acción

La ranemicina ejerce sus efectos antibacterianos uniéndose al ribosoma bacteriano, inhibiendo la síntesis de proteínas. Esta unión interfiere con el proceso de traducción, lo que lleva a la producción de proteínas no funcionales y, en última instancia, a la muerte de la célula bacteriana . Los objetivos moleculares de la ranemicina incluyen la subunidad 30S del ribosoma bacteriano y los nucleótidos específicos dentro del ARN ribosomal .

Comparación Con Compuestos Similares

La ranemicina es similar a otros antibióticos lincosamida como la clindamicina y la lincomicina. Es única en su afinidad de unión específica y espectro de actividad. A diferencia de la clindamicina, que se utiliza más comúnmente en entornos clínicos, la ranemicina se utiliza principalmente en aplicaciones de investigación .

Lista de compuestos similares

- Clindamicina

- Lincomicina

- Arbekacina (un derivado de la kanamicina)

- Kanamicina

Las propiedades y aplicaciones únicas de la ranemicina la convierten en un compuesto valioso tanto en la investigación científica como en el uso terapéutico potencial.

Actividad Biológica

Ranimycin, a compound belonging to the class of macrolide antibiotics, has garnered attention for its diverse biological activities, particularly in the context of cancer therapy and immunosuppression. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound is structurally related to rapamycin, a well-known immunosuppressant and anti-cancer agent. Both compounds inhibit the mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in regulating cell growth, proliferation, and survival. The inhibition of mTOR has been associated with various beneficial effects, including lifespan extension and anti-tumor properties.

This compound exerts its biological effects primarily through the following mechanisms:

- mTOR Inhibition : By inhibiting mTOR, this compound disrupts cellular signaling pathways that promote growth and proliferation. This action is particularly relevant in cancer cells where mTOR signaling is often dysregulated.

- Induction of Autophagy : this compound promotes autophagy, a cellular process that degrades damaged organelles and proteins. This mechanism contributes to its anti-cancer effects and helps in reducing cellular stress.

- Immunosuppressive Effects : Similar to rapamycin, this compound can modulate immune responses, making it useful in preventing transplant rejection and treating autoimmune diseases.

Case Studies and Experimental Evidence

- Cancer Treatment : In preclinical studies, this compound has shown promise in inhibiting tumor growth in various cancer models. For instance, studies demonstrated that this compound effectively reduced tumor size in p53 −/− mice by delaying tumorigenesis compared to control groups .

- Lifespan Extension : Research indicates that this compound can extend lifespan in model organisms by approximately 30%. This effect is attributed to its ability to inhibit age-related diseases and promote healthier aging through mTOR inhibition .

- Pharmacokinetics : A study comparing the pharmacokinetic profiles of this compound with its unformulated counterparts revealed significant improvements in bioavailability when administered as a nanoformulation. This enhancement allows for better absorption and efficacy in vivo .

Data Table: Pharmacokinetic Parameters

| Parameter | Unformulated this compound | Formulated this compound (e.g., Rapatar) |

|---|---|---|

| Cmax (ng/mL) | Below detection limit | 150 |

| Tmax (min) | 120 | 15 |

| AUC (ng·h/mL) | 5 | 50 |

| Bioavailability (%) | <1 | 12 |

| Half-life (h) | 2 | 6.4 |

Propiedades

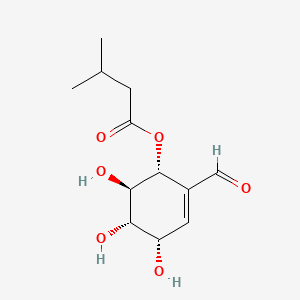

IUPAC Name |

[(1R,4S,5S,6R)-2-formyl-4,5,6-trihydroxycyclohex-2-en-1-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O6/c1-6(2)3-9(15)18-12-7(5-13)4-8(14)10(16)11(12)17/h4-6,8,10-12,14,16-17H,3H2,1-2H3/t8-,10-,11+,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEWICEWYFOOYNG-OHBODLIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1C(C(C(C=C1C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)O[C@H]1[C@@H]([C@H]([C@H](C=C1C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50891400 | |

| Record name | Ranimycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11056-09-0 | |

| Record name | Ranimycin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011056090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ranimycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.